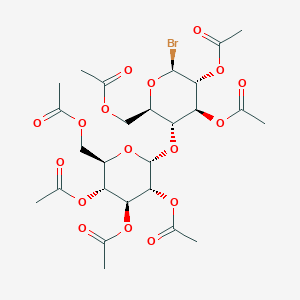
Acetobromo-alfa-maltosa
Descripción general
Descripción
Synthesis Analysis
ABM's synthesis involves bromine abstraction, leading to the formation of acetoxy-protected maltosyl radicals. These radicals, through different pathways, contribute to the synthesis of tetrasaccharide-like mimics, maltal, 1,5-anhydromaltitol, and other derivatives. For example, electroreduction on silver yields tetrasaccharide mimics and maltal, while photochemical generation followed by trapping with specific agents leads to the formation of 1,5-anhydromaltitol and 3-α-maltosyl propiononitrile (Alberti et al., 2000).
Molecular Structure Analysis
The structure of ABM and its derivatives has been explored through various analytical techniques. For instance, X-ray crystallography provided insights into the structure of enzymes like Novamyl interacting with maltose and acarbose, revealing details about saccharide binding and the enzymatic activity related to ABM derivatives (Dauter et al., 1999).
Chemical Reactions and Properties
ABM undergoes various chemical reactions, including those leading to the synthesis of hexa- and tetrasaccharide mimics. These processes often involve electrochemical reduction, showcasing the compound's versatility in forming C-interglycosidic bonds and contributing to the synthesis of glucose-based glycomimetics (Guerrini et al., 2005).
Physical Properties Analysis
Studies on the physical properties of ABM derivatives, such as maltose in water, have utilized molecular dynamics (MD) simulations to understand their conformational preferences and flexibility. These studies highlight the compound's interactions with water and its structural dynamics, contributing to a deeper understanding of its physical behavior in aqueous solutions (Ott & Meyer, 1996).
Chemical Properties Analysis
The chemical properties of ABM and its derivatives have been explored through various studies, including those focusing on the enzymatic synthesis of disaccharides and their interaction with proteins. For instance, the high molecular mobility of maltose-conjugated alpha-cyclodextrins along a poly(ethylene glycol) chain enhances multivalent interactions with proteins such as concanavalin A, showcasing the compound's potential in biological applications (Ooya et al., 2003).
Aplicaciones Científicas De Investigación
Síntesis en química de flujo
Acetobromo-alfa-maltosa se utiliza en el campo de la química de flujo, que es un método para llevar a cabo reacciones químicas en una corriente que fluye continuamente en lugar de en producción por lotes. Este compuesto es particularmente útil debido a su función en la síntesis de moléculas complejas. El uso de reactores de flujo impresos en 3D para su síntesis demuestra el potencial de una producción rentable y escalable de este compuesto .
Actividad biológica
Debido a su estructura, this compound exhibe actividad biológica que puede aprovecharse en entornos clínicos. Es una clase importante de compuestos orgánicos con aplicaciones en análisis de sangre clínicos, donde se puede utilizar como biomarcador o reactivo .
Aplicaciones farmacéuticas
En la industria farmacéutica, this compound puede ser un precursor para la síntesis de fármacos como la acarbosasa, un inhibidor de la alfa-glucosidasa utilizado en el tratamiento de la diabetes tipo 2. La capacidad del compuesto para actuar como un bloque de construcción para tales medicamentos destaca su importancia en los procesos de desarrollo de fármacos .
Educación y capacitación
Este compuesto también es significativo en entornos educativos, particularmente en la enseñanza de los principios de la química de flujo a estudiantes universitarios. Proporciona una experiencia práctica para que los estudiantes aprendan sobre la síntesis y las aplicaciones de moléculas orgánicas complejas .
Mecanismo De Acción
Target of Action
Acetobromo-alpha-maltose primarily targets the enzyme β-amylase . This enzyme is responsible for the hydrolytic degradation of starch, producing maltose . β-amylase is found in some plants and a few microorganisms .
Biochemical Pathways
The primary biochemical pathway affected by Acetobromo-alpha-maltose is the starch degradation pathway . β-amylase plays a crucial role in this pathway by breaking down starch into maltose . By interacting with β-amylase, Acetobromo-alpha-maltose can potentially influence the production of maltose and the overall process of starch degradation .
Action Environment
It is known that acetobromo-alpha-maltose is stable but may decompose upon exposure to moist air or water . It is also incompatible with strong oxidizing agents .
Safety and Hazards
Acetobromo-alpha-maltose is classified as having acute toxicity (Category 3) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and eye irritation (Category 2). It may also cause respiratory irritation (Category 3). Safety instructions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFHLQWXGDPOME-PCIRLDFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35BrO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515407 | |
| Record name | 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-beta-D-glucopyranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68682-05-3, 14257-35-3 | |
| Record name | β-D-Glucopyranosyl bromide, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 2,3,6-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68682-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-beta-D-glucopyranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetobromo-α-maltose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















